N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor of the protein tyrosine phosphatase-1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity. JNJ-1661010 has been synthesized and studied extensively for its potential use in scientific research applications.
Wirkmechanismus
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide enhances insulin and leptin signaling, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by enhancing insulin and leptin signaling pathways. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to reduce inflammation and the accumulation of fat in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTP1B, making it useful for studying the role of PTP1B in insulin and leptin signaling pathways. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been extensively studied, and its effects are well characterized. However, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, it may have off-target effects that need to be considered when interpreting experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide. One area of interest is the development of more potent and specific inhibitors of PTP1B. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide could be used in combination with other therapies for the treatment of obesity and diabetes. Finally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide could be used to study the role of PTP1B in other physiological processes beyond insulin and leptin signaling.
Synthesemethoden
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium and copper, to form the desired product. The final step of the synthesis involves the isolation and purification of N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been extensively studied for its potential use in scientific research applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to have anti-inflammatory effects and to reduce the accumulation of fat in the liver.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-16(19)18-15-5-4-14(10-12(15)2)20-11-13-6-8-17-9-7-13/h3-10H,1,11H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDHNMWAHWRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=NC=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.